(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Description
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-[3-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-7-17(8-2,15-18-13(9-20-15)11(3)4)16-19-14(10-21-16)12(5)6/h11-14H,7-10H2,1-6H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJFQTUSLZLNOP-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)C(C)C)C2=NC(CO2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@@H](CO1)C(C)C)C2=N[C@@H](CO2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) , with the CAS number 944706-09-6 , is a chiral bis-oxazoline ligand predominantly used in asymmetric synthesis and catalysis. Its unique structure allows it to interact effectively with transition metals, enhancing enantioselectivity in various chemical reactions. This article delves into the biological activity of this compound, highlighting its applications in pharmaceutical research and catalytic processes.
- Molecular Formula : C17H30N2O2
- Molecular Weight : 294.4 g/mol
- Purity : ≥95%
- IUPAC Name : (4R)-4-propan-2-yl-2-[3-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
1. Asymmetric Synthesis
The primary biological activity of (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) lies in its role as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers in organic compounds, which is crucial for developing pharmaceuticals with specific biological activities. The compound's chiral nature allows it to influence the stereochemistry of the products significantly.
2. Pharmaceutical Applications
Research indicates that this compound is instrumental in synthesizing various pharmaceutical agents. Its ability to enhance selectivity and yield in reactions aimed at producing enantiomerically pure products makes it valuable in drug development. For instance:
| Pharmaceutical Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antimicrobial | |
| Compound C | Anti-inflammatory |
3. Catalytic Activity
In catalytic applications, (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has been shown to improve reaction rates and product distributions in various organic transformations. This includes:
- Michael Additions
- The compound has been utilized to catalyze Michael additions with high enantioselectivity.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) in synthesizing a novel class of anticancer agents. The ligand facilitated the formation of key intermediates with high enantioselectivity leading to compounds with significant cytotoxic activity against cancer cell lines.
Case Study 2: Development of Antimicrobial Compounds
Another investigation focused on its application in developing antimicrobial agents. The ligand's ability to enhance the selectivity of reactions resulted in compounds that exhibited potent antibacterial properties against resistant strains.
Comparison with Similar Compounds
Table 1: Structural Comparison of Bis(oxazoline) Ligands
Key Differences and Research Findings
Bridging Group Impact:
- The pentane-3,3-diyl bridge in the target compound provides flexibility, enabling adaptation to metal centers with larger ionic radii (e.g., Cu²⁺, Rh³⁺) . In contrast, cyclopropane-1,1-diyl analogs (e.g., CAS 458563-75-2) exhibit rigidity, favoring enantioselectivity in small-molecule catalysis .
- Cycloheptane-1,1-diyl bridges (CAS 49216-77) enhance steric bulk, improving stability in high-temperature reactions .
Substituent Effects:
- 4-Isopropyl groups (target compound) offer moderate steric hindrance, balancing catalytic activity and selectivity .
- 4-Phenyl substituents (e.g., 190791-28-7) increase π-π interactions, enhancing binding to aromatic substrates in hydrosilylation .
Stereochemical Influence:
- The (4R,4'R) configuration in the target compound induces predictable chiral environments in metal complexes, critical for asymmetric induction .
- (4S,4'S) analogs (e.g., 190791-28-7) show reversed enantioselectivity in catalytic reactions .
Thermal and Solubility Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole), and how can reaction efficiency be improved?
- Methodological Answer : The compound is typically synthesized via condensation reactions between chiral amino alcohols and ketones or aldehydes. For example, a reflux method using ethanol as a solvent with glacial acetic acid as a catalyst (0.001 mol substrate, 4 hours reflux) is effective for similar dihydrooxazole derivatives . Efficiency improvements include optimizing stoichiometry, using microwave-assisted synthesis to reduce reaction time, or employing chiral auxiliaries to enhance stereochemical control .
Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : - and -NMR are essential for confirming stereochemistry. Key signals include oxazole ring protons (δ 3.5–5.0 ppm) and diastereotopic methyl groups in the isopropyl substituents (δ 1.0–1.5 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns.
- Polarimetry : Optical rotation measurements confirm enantiomeric excess (>99% ee in optimized syntheses) .
Q. How is crystallographic data for this compound refined, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction data can be refined using SHELXL , which is robust for small-molecule crystallography. Key parameters include resolving thermal displacement ellipsoids for the oxazole rings and pentane linker. The WinGX suite is recommended for data integration and validation .
Advanced Research Questions
Q. How can researchers resolve contradictory data between computational modeling and experimental crystallographic results for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility in the pentane linker). Strategies include:
- Performing DFT calculations to compare optimized geometries with experimental bond lengths/angles.
- Using Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
- Validating refinement models with R-factor convergence tests in SHELXL .
Q. What strategies exist for achieving high enantiomeric excess in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use of Rhodium complexes or Cu-carbene catalysts for stereoselective cyclization (e.g., 86–99% ee reported for analogous compounds) .
- Chiral Auxiliaries : Incorporating tert-butyl or benzyl groups at the 4-position of the oxazole ring to stabilize transition states .
- Kinetic Resolution : Monitoring reaction progress via chiral HPLC to isolate enantiomers early in the synthesis .
Q. How does the compound’s stereochemistry influence its performance in catalytic applications?
- Methodological Answer : The (4R,4'R) configuration creates a rigid, C-symmetric ligand geometry, which enhances enantioselectivity in metal-catalyzed reactions (e.g., hydrosilylation). For example, star-shaped derivatives of this compound show improved catalytic activity due to preorganized binding sites for transition metals .
Q. What experimental approaches can mitigate decomposition during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at 0–6°C under inert gas (argon) to prevent oxidation of the oxazole ring .
- Stabilizers : Additives like BHT (butylated hydroxytoluene) at 0.1% w/w inhibit radical degradation .
- Lyophilization : For solid-state stability, lyophilize from tert-butanol to maintain crystallinity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and observed -NMR coupling constants?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in the dihydrooxazole). Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
